![molecular formula C16H19N5O3 B2952607 N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide CAS No. 1207045-47-3](/img/structure/B2952607.png)
N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide
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Description
N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolism
The metabolism, excretion, and pharmacokinetics of compounds related to pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. For instance, the study by Shilling et al. (2010) on INCB018424, a potent inhibitor of Janus tyrosine kinase1/2, reveals insights into how similar compounds are absorbed, metabolized, and excreted in humans. This research shows that such compounds are rapidly absorbed, with the parent compound being the predominant circulating entity, indicating low metabolite burden. This knowledge could suggest how "N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide" might behave pharmacokinetically (Shilling et al., 2010).
Neuroinflammation Imaging
Compounds with affinities for certain receptors can be used in neuroimaging to assess neuroinflammation. Endres et al. (2009) introduced 11C-DPA-713 for PET imaging, targeting the translocator protein (TSPO) upregulated in activated microglia. Such studies indicate the potential of structurally related compounds for use in diagnostic imaging of neuroinflammatory conditions (Endres et al., 2009).
Insecticide Exposure
Research on exposure to organophosphorus and pyrethroid pesticides by Babina et al. (2012) and others highlights the importance of understanding environmental exposure to chemical compounds. While "N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide" is not directly linked to pesticides, the methodologies used to assess exposure and effects could apply to studying its environmental impact (Babina et al., 2012).
Anti-Inflammatory Applications
The development and evaluation of new non-steroidal anti-inflammatory drugs (NSAIDs) and their formulations, as discussed by Annunziato and di Renzo (1993), provide a framework for understanding how novel compounds might be assessed for anti-inflammatory properties. Such research can guide the therapeutic applications of "N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide" in treating conditions involving inflammation (Annunziato & di Renzo, 1993).
properties
IUPAC Name |
N-[5-cyclopropyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-24-8-14(22)18-13-7-12(9-5-6-9)20-21(13)16-17-11-4-2-3-10(11)15(23)19-16/h7,9H,2-6,8H2,1H3,(H,18,22)(H,17,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGWCJTVAXTYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide |
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